N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O4/c1-27-8-10-28(11-9-27)19(16-6-7-20-21(12-16)32-15-31-20)14-26-23(30)22(29)25-13-17-4-2-3-5-18(17)24/h2-7,12,19H,8-11,13-15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFUVMUEQAOPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a piperazine derivative. The molecular formula is C19H24ClN3O2, and it has a molecular weight of 357.87 g/mol. The presence of both hydrophilic and hydrophobic groups suggests potential for various interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 (Hepatocellular) | 8.0 |
| Caco2 (Colorectal) | 6.0 |
| PC3 (Prostate) | 12.0 |
These findings suggest that the compound may interfere with critical signaling pathways involved in tumor growth.
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Protein Kinases : The compound has shown selectivity for certain protein kinases, which play crucial roles in cell signaling and proliferation.
- Induction of Apoptosis : Studies suggest that the compound may promote apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : There is evidence to suggest that it may also modulate inflammatory responses, which are often associated with tumor progression.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
-
Study on Hepatocellular Carcinoma : In a study involving Huh7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.
"The compound demonstrated significant cytotoxicity against Huh7 cells at concentrations as low as 8 µM" .
- Evaluation in Colorectal Cancer Models : Another study focused on colorectal cancer cell lines (Caco2), where the compound exhibited an IC50 value of 6 µM, indicating strong antiproliferative activity.
- In Vivo Studies : Preliminary in vivo studies using xenograft models have shown promising results, with treated groups exhibiting reduced tumor sizes compared to controls.
Q & A
Basic Research Questions
Q. What are the key structural features of the compound, and how do they influence its potential biological activity?
- Answer : The compound features a benzodioxole group (hydrogen bonding via oxygen atoms), a 4-methylpiperazine moiety (enhanced solubility and receptor interaction via tertiary amine), a 2-chlorophenylmethyl group (hydrophobic interactions), and an ethanediamide backbone (amide bond stability). These structural elements suggest interactions with enzymes or receptors, particularly in neurological or oncological pathways.
Q. What are standard synthetic routes for synthesizing this compound?
- Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the benzodioxol-5-yl fragment with 4-methylpiperazine via nucleophilic substitution.
- Step 2 : Amide bond formation using coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF or DMSO).
- Step 3 : Purification via column chromatography (normal phase) or recrystallization.
Key parameters: Temperature control (0–25°C), reaction time (12–24 hours), and solvent selection.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by reverse-phase C18 column).
- Elemental Analysis : Verifies C, H, N, S, and Cl composition.
Advanced Research Questions
Q. How can low yields in the amide coupling step be systematically addressed?
- Answer :
- Reagent Optimization : Use EDC/HOBt or DCC/DMAP for efficient activation.
- Solvent Selection : DMF or DMSO improves solubility of hydrophobic intermediates.
- Temperature Control : Maintain 0–5°C to minimize side reactions.
- Reaction Monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC to track progress.
Post-reaction, purify via silica gel chromatography (eluent: CH2Cl2/MeOH 9:1).
Q. How can computational methods predict the compound’s metabolic stability and reactivity?
- Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model hydrolysis of amide bonds.
- Reaction Path Search Tools : Implement ICReDD’s workflow combining quantum mechanics and experimental data to predict degradation pathways.
- ADMET Prediction : Software like Schrödinger’s QikProp evaluates metabolic liability (e.g., cytochrome P450 interactions).
Q. How can contradictions in reported bioactivity data (e.g., IC50 variability) be resolved?
- Answer :
- Orthogonal Assays : Validate activity using fluorescence polarization (binding) and cell-based viability assays.
- Purity Verification : Re-test compound batches with HPLC and LC-MS to rule out impurities.
- Stereochemical Analysis : Use chiral HPLC to confirm enantiomeric purity, as racemic mixtures may skew results.
Q. What strategies are effective for structure-activity relationship (SAR) studies with analogs?
- Answer :
- Fragment Replacement : Substitute 4-methylpiperazine with morpholine or piperidine to assess impact on solubility.
- Bioisosteric Swaps : Replace benzodioxole with indole or quinoline to modulate hydrophobicity.
- In Silico Docking : Use AutoDock Vina to predict binding affinities against target receptors (e.g., serotonin receptors).
Q. How can the compound’s stability under physiological conditions be rigorously evaluated?
- Answer :
- pH-Dependent Hydrolysis : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
